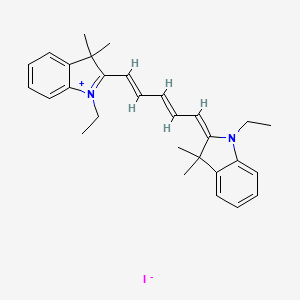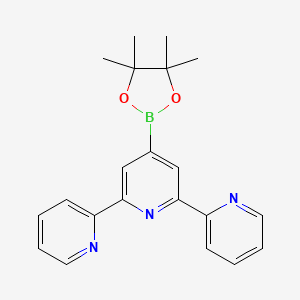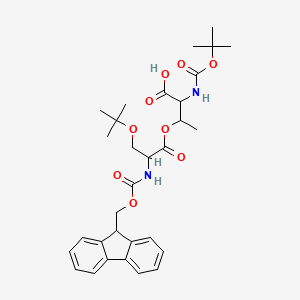
Boc-Thr(Fmoc-Ser(tBu))-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Boc-Thr(Fmoc-Ser(tBu))-OH is a protected dipeptide used in peptide synthesis. It consists of a threonine residue with a tert-butoxycarbonyl (Boc) protecting group, and a serine residue with a fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Fmoc-Ser(tBu))-OH typically involves the following steps:
Protection of Threonine: Threonine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Serine: Serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like sodium carbonate. The hydroxyl group of serine is further protected with a tert-butyl (tBu) group using tert-butyl chloride and a base.
Coupling Reaction: The protected threonine and serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents, coupling reactions, and deprotection steps, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides on a large scale.
Chemical Reactions Analysis
Types of Reactions
Boc-Thr(Fmoc-Ser(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc, Fmoc, and tBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Deprotection of Fmoc Group: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF).
Deprotection of tBu Group: The tBu group is removed using TFA.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further coupled to form longer peptide chains.
Scientific Research Applications
Boc-Thr(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins for studying their structure and function.
Biology: It is used to create peptides for studying biological processes and interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism of action of Boc-Thr(Fmoc-Ser(tBu))-OH involves the sequential addition of amino acids to form peptide bonds. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis process. The removal of these protecting groups allows for the formation of the desired peptide or protein.
Comparison with Similar Compounds
Similar Compounds
Boc-Thr(Fmoc-Ser)-OH: Similar to Boc-Thr(Fmoc-Ser(tBu))-OH but without the tert-butyl protecting group on serine.
Boc-Thr(Ser(tBu))-OH: Similar but without the fluorenylmethyloxycarbonyl protecting group on serine.
Fmoc-Thr(Fmoc-Ser(tBu))-OH: Similar but with a fluorenylmethyloxycarbonyl protecting group on threonine instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to the combination of protecting groups, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C31H40N2O9 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35) |
InChI Key |
YCWYIOBWFQMUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)



![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)


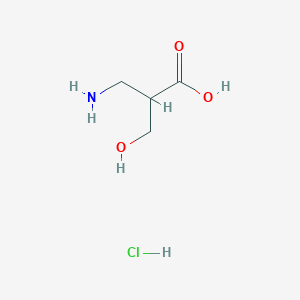
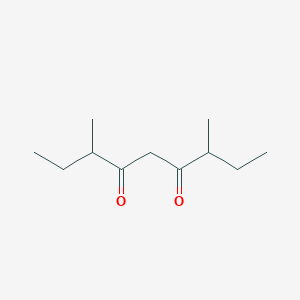
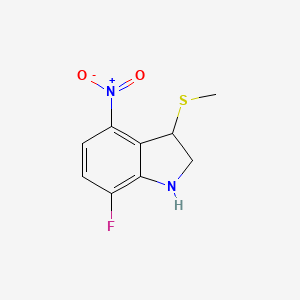

![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)
